1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
Description
This compound features a bicyclo[2.2.1]heptane scaffold with an oxygen atom at the 2-position (2-oxa) and an ethanamine group attached to the bridgehead carbon (position 1). Its molecular formula is C₈H₁₅NO (MW ≈ 141.21 g/mol) . The bicyclic framework confers rigidity, while the ethanamine moiety provides a primary amine functional group, making it suitable for drug discovery applications, particularly as a building block for CXCR2 antagonists .
Properties
IUPAC Name |
1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFHNUTARIPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Synthesis via Oxidation of Alcohol Derivatives
The ethanol analog, 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (PubChem CID: 155821415), serves as a viable starting material. Oxidation using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) converts the secondary alcohol to the corresponding ketone. Computational descriptors for the alcohol derivative, including a molecular weight of 142.20 g/mol and XLogP3-AA of 0.6, suggest moderate polarity conducive to oxidation without side reactions.
Reductive Amination Conditions
The ketone intermediate undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (e.g., acetic acid in methanol). This method, adapted from the synthesis of (S)-rivastigmine, avoids over-alkylation by maintaining a high ammonia-to-ketone ratio. Alternatively, asymmetric reductive amination employing iridium-phosphoramidite catalysts (e.g., L1 ligand) with Ti(OiPr)₄ and trifluoroacetic acid (TFA) additives achieves enantioselectivity up to 96%. Hydrogenation at 50–100 atm H₂ pressure further optimizes yield (93%).
Nucleophilic Substitution of Alcohol Derivatives
Direct conversion of the hydroxyl group in 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol to an amine involves two-step functional group interconversion.
Tosylation/Mesylation of the Hydroxyl Group
Treatment of the alcohol with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) yields the corresponding sulfonate ester. The reaction proceeds at 0–25°C, leveraging the alcohol’s computed hydrogen bond donor count of 1 to enhance nucleophilic susceptibility.
Ammonolysis of the Sulfonate Ester
Subsequent displacement with aqueous or gaseous ammonia in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–80°C) introduces the primary amine. Stereochemical retention is anticipated due to the bicyclic framework’s rigidity, as evidenced by the exo-hydroxy configuration stability in analogous oxabicyclo compounds.
Cyclization Strategies for Oxabicyclo Framework Formation
The oxabicyclo[2.2.1]heptane core can be constructed de novo, followed by amine installation.
Epoxy-Alcohol Cyclization
As detailed in US4554366A, 1,4-disubstituted-3-cyclohexen-1-ol derivatives undergo epoxidation (e.g., with m-chloroperbenzoic acid) and acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene). This method predominantly yields exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivatives with >90% selectivity. Introducing a ketone moiety at the ethan position prior to cyclization enables subsequent reductive amination.
Post-Cyclization Functionalization
Post-cyclization, the ketone is subjected to reductive amination under conditions mirroring Section 1.2. Alternatively, ozonolysis of cyclohexene precursors followed by reductive workup generates carbonyl groups amenable to amination.
Experimental Procedures and Optimization
Reductive Amination Protocol
- Combine 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-one (1.0 equiv), ammonium acetate (3.0 equiv), and NaBH₃CN (1.5 equiv) in methanol.
- Add acetic acid (0.5 equiv) and stir at 25°C for 12 h.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 78–85% (crude), 70–75% (purified).
Asymmetric Variant
- Iridium(I)–phosphoramidite ligand (2 mol%)
- Ti(OiPr)₄ (30 mol%)
- TFA (10 mol%)
- H₂ (50 atm), 24 h, 25°C
Outcome : 96% ee, 93% yield.
Comparative Analysis of Methods
Reductive amination offers the highest efficiency, whereas asymmetric methods cater to enantioselective demands. Nucleophilic substitution, while straightforward, suffers from moderate yields due to steric hindrance in the bicyclic system.
Chemical Reactions Analysis
Types of Reactions
1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The major products formed from these reactions include various functionalized bicyclic amines and their derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated significant potential as a pharmacophore in drug design due to its ability to interact with various biological targets:
- Biological Activity : Research indicates that 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine exhibits binding affinity to specific receptors and enzymes, suggesting its utility in therapeutic applications. Investigations into its pharmacological effects could reveal its efficacy as a drug candidate.
Case Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of derivatives based on this compound's structure. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups. These findings suggest potential therapeutic applications for inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Activity against Gram-positive bacteria | MIC = 32 µg/mL against Staphylococcus aureus |
| Anti-inflammatory | Reduces cytokine production in macrophages | Significant decrease in inflammation markers |
| Enzyme Interaction | Potential inhibition of metabolic enzymes | Ongoing investigations needed for specific pathways |
Mechanism of Action
The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane structure allows for specific binding interactions, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives Without Oxygen
- 1-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 24520-60-3)
Oxygen-Containing Bicyclo[2.2.1]heptane Isomers
Fluorinated Derivatives
- 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride Key Difference: Fluoromethyl substituent at position 1 and amine at position 4. Molecular Weight: 181.6 g/mol .
Smaller Bicyclo[2.1.1]hexane Analogues
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine
Comparative Data Table
Key Research Findings
- Stereochemical Influence : The (1S,4R) configuration in bicyclo[2.2.1]heptane derivatives significantly enhances selectivity for CXCR2 receptors .
- Salt Forms : Hydrochloride salts (e.g., CAS 24520-59-0 ) improve stability and solubility, critical for pharmaceutical formulations.
- Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to increased metabolic stability .
- Ring Size : Smaller bicyclo[2.1.1]hexane cores () may limit steric hindrance, favoring interactions with specific biological targets .
Biological Activity
1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a bicyclic organic compound characterized by its unique structural features, including an oxygen atom integrated into the bicyclic framework and an amine functional group. This compound, with the molecular formula C₈H₁₄N₂O, has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore in drug design.
Structural Characteristics
The compound's structure enhances its reactivity and biological activity, allowing it to interact with various biological targets. Its bicyclic nature may contribute to specific conformational properties that are beneficial for binding to receptors or enzymes.
Synthesis and Derivatives
Research has demonstrated efficient synthetic routes for producing this compound, often utilizing palladium-catalyzed reactions and other catalytic processes to optimize yield and selectivity. The compound can also serve as a precursor for synthesizing various derivatives, which may exhibit distinct biological activities.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₄N₂O | Bicyclic structure with an amine group; potential drug candidate |
| Bicyclo[2.2.1]heptane-2,5-diamine | C₇H₁₄N₂ | Contains two amino groups; used in organic synthesis |
Pharmacological Potential
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacophore in drug design. Specifically, research suggests that this compound may exhibit interactions with specific receptors or enzymes, which could lead to therapeutic applications.
Case Studies
One notable study investigated the thromboxane (TxA₂) antagonistic activity of related compounds derived from the 7-oxabicyclo[2.2.1]heptane framework, highlighting the importance of structural modifications on biological potency. These compounds demonstrated significant activity against TxA₂, suggesting that similar modifications could enhance the efficacy of this compound as well .
In another case, the synthesis of analogs revealed that specific substituents on the oxazole ring were critical for maintaining potent activity against target proteins involved in platelet aggregation . This underscores the significance of structural diversity in optimizing the biological effects of bicyclic compounds.
While detailed mechanisms for this compound are still under investigation, preliminary findings suggest that its interactions may involve competitive binding to active sites on target enzymes or receptors, potentially modulating their activity in a manner beneficial for therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic ring-opening of bicyclic epoxides with amine nucleophiles. For example, reacting 2-oxabicyclo[2.2.1]heptane with ethylenediamine derivatives under basic conditions (e.g., NaOH or KOH catalysis) can yield the target compound . Key considerations include:
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic framework and amine proton shifts. The oxabicyclo[2.2.1]heptane moiety shows distinct coupling patterns (e.g., bridgehead protons at δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 154.12 [M+H]⁺) .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : Stability studies show:
- Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation.
- Light sensitivity : Amber vials mitigate photodegradation of the oxabicyclo ring.
- Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the ether linkage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.
- Protein binding : Use equilibrium dialysis to assess non-specific binding effects.
- Structural analogs : Compare with derivatives (e.g., fluorinated bicyclic amines) to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., GPCRs). Focus on the amine group’s hydrogen-bonding potential and the bicyclic system’s steric bulk .
- MD Simulations : Assess conformational flexibility of the oxabicyclo ring over 100-ns trajectories to identify rigidified analogs .
Q. What experimental approaches validate the compound’s mechanism of action in modulating biochemical pathways?
- Methodological Answer :
- Kinetic assays : Measure time-dependent inhibition of enzymes (e.g., monoamine oxidases) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions.
- Metabolomics : LC-MS/MS tracks downstream metabolite changes in cell cultures treated with the compound .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
